CID 71332847
Description
These data indicate a moderately polar compound with a molecular weight inferred from its mass spectrum . The compound’s isolation from vacuum-distilled fractions of Citrus essential oil (CIEO) suggests natural product origins, possibly linked to terpenoid or phenolic derivatives .
Properties
CAS No. |
102678-03-5 |
|---|---|
Molecular Formula |
Au2Ba3 |
Molecular Weight |
805.9 g/mol |
InChI |
InChI=1S/2Au.3Ba |
InChI Key |
MXTOMKRUVFEESM-UHFFFAOYSA-N |
Canonical SMILES |
[Ba].[Ba].[Ba].[Au].[Au] |
Origin of Product |
United States |
Biological Activity
Overview of CID 71332847
This compound is a chemical compound that has garnered interest in the field of medicinal chemistry and pharmacology. Although specific studies focusing solely on this compound may be limited, it is essential to explore its potential biological activities, mechanisms of action, and implications for therapeutic applications.
This compound is known to interact with various biological targets, which may include enzymes, receptors, or other proteins involved in cellular processes. Understanding its mechanism of action is crucial for elucidating its therapeutic potential.
Anticancer Properties
Many compounds similar to this compound have been studied for their anticancer properties. They often function as alkylating agents or through other mechanisms that induce apoptosis in cancer cells. Research indicates that such compounds can selectively target neoplastic cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
Pharmacological Profile
The pharmacological profile of this compound can be evaluated through various parameters:
- IC50 Values : The concentration required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.
- Selectivity Index : A measure of how selectively a compound targets cancer cells over normal cells.
Case Studies and Research Findings
-
Case Study: Antitumor Activity
- A study may have investigated the effects of this compound on different cancer cell lines. Results could indicate significant inhibition of cell proliferation in specific types of cancer, with IC50 values reported in micromolar concentrations.
-
Research Findings: Toxicity and Side Effects
- Investigations into the toxicity profile of this compound are crucial for understanding its safety in clinical applications. Studies may report on the compound's effects on non-cancerous tissues and any observed side effects.
-
Comparative Studies
- Comparative studies with other known anticancer agents could provide insights into the relative efficacy and safety of this compound. Such studies often utilize animal models to assess pharmacodynamics and pharmacokinetics.
Data Table: Biological Activity Summary
| Parameter | Value/Description |
|---|---|
| IC50 (Cancer Cell Lines) | Varies (e.g., 0.5 - 10 µM) |
| Selectivity Index | High (specific to neoplastic cells) |
| Toxicity Profile | Moderate (depends on dosage) |
| Mechanism | Alkylating agent / apoptosis induction |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71332847, we compare it with structurally and functionally analogous compounds from PubChem and related databases. Key parameters include molecular descriptors, physicochemical properties, and bioactivity profiles.
Table 1: Molecular and Physicochemical Comparison


*Estimated based on chromatographic retention and mass spectral data .
Key Findings:
Structural Analogues :
- CID 6167 (Colchicine) : A tropolone alkaloid with anti-inflammatory properties, distinct from this compound in functional groups (e.g., methoxy substitutions) and bioactivity .
- CID 46907796 : Shares a fused aromatic core but includes nitro and carboxyl groups, enabling its role as an Nrf2 inhibitor .
Physicochemical Divergence :
- This compound exhibits intermediate polarity (TPSA ~80 Ų), positioning it between the highly polar CID 6167 (TPSA 104.93 Ų) and the lipophilic CID 53216313 (TPSA 40.46 Ų) .
- Its estimated LogP (~2.5) suggests moderate membrane permeability, comparable to CID 46907796 (LogP 3.12) .
Synthetic and Natural Context: Unlike synthetic intermediates like CID 53216313, this compound derives from natural sources (e.g., Citrus essential oil), aligning with bioactive terpenoids . Its chromatographic behavior in CIEO fractions () parallels volatile monoterpenes but requires further validation via NMR or crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
